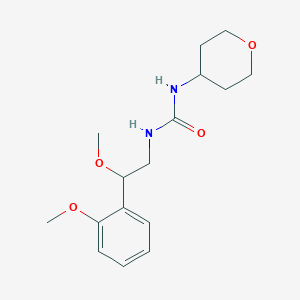

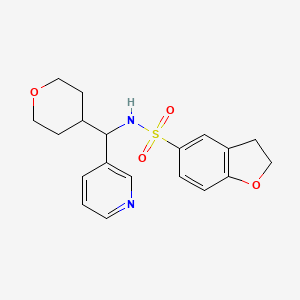

1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a type of diterpenoid . Diterpenoids are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32. They play a crucial role in the biochemistry of many organisms .

Chemical Reactions Analysis

Research has shown that diterpenoids can undergo controlled hydroxylation, which allows for plant chemical defense without autotoxicity . Silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata causes severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . Moreover, the diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .科学的研究の応用

Diversity-Oriented Synthesis

The study by Zaware et al. (2011) demonstrates the diversity-oriented synthesis of tetrahydropyrans, which are structurally similar to the compound . By employing oxidative carbon-hydrogen bond activation and click chemistry, a library of substituted tetrahydropyrans was synthesized. These compounds are of interest for screening against various biological targets due to their structural diversity and potential biological activity (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Gelation Properties

Lloyd and Steed (2011) investigated the gelation properties of low molecular weight salt hydrogelators, which could be tuned by varying the anion identity. This research highlights the potential of urea-based compounds (similar in functional group to the compound of interest) in designing materials with specific physical properties, which can be manipulated for various applications, including drug delivery systems (Lloyd & Steed, 2011).

Antimitotic Agents

Research by Temple and Rener (1992) into chiral isomers of certain carbamate derivatives, akin to the urea functionality in the compound of interest, showcased their antimitotic activity. This suggests that similar compounds could be explored for their potential in cancer research, especially in understanding cell division and developing new anticancer agents (Temple & Rener, 1992).

Synthesis and Biological Activities

The work by Hishmat et al. (1992) on the synthesis of new substituted indoles from methoxyindole and urea demonstrates the versatility of urea derivatives in synthesizing compounds with significant biological activities. This underscores the potential of the compound for generating new molecules with possible therapeutic applications (Hishmat, Nakkady, Shabrawy, & Mahmoud, 1992).

Corrosion Inhibition

Saranya et al. (2020) explored pyran derivatives for their application in acid corrosion inhibition. The synthesis and characterization of these derivatives, including their efficiency in protecting metals, highlight the potential application of the compound in industrial settings, particularly in materials science for corrosion protection (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

特性

IUPAC Name |

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-20-14-6-4-3-5-13(14)15(21-2)11-17-16(19)18-12-7-9-22-10-8-12/h3-6,12,15H,7-11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPLYOVUTJQTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)

![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)

![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)